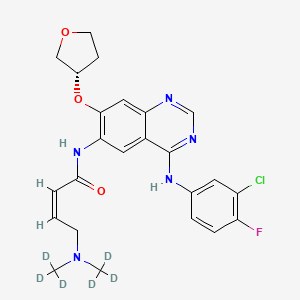
Prmt5-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-13 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-13 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of palladium-catalyzed cross-coupling reactions to form the core aromatic structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the inhibitory activity of the compound. This may include amination, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves the replacement of one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound .
Applications De Recherche Scientifique
Prmt5-IN-13 has a wide range of scientific research applications, including:
Cancer Research: It has shown promise in inhibiting the growth of various cancer cell lines, particularly those with overexpressed PRMT5.
Epigenetics: As an inhibitor of PRMT5, it is used to study the role of arginine methylation in gene expression and chromatin remodeling.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting PRMT5.
Biological Studies: It is used to investigate the biological functions of PRMT5 in cellular processes such as DNA repair, RNA splicing, and protein trafficking.
Mécanisme D'action
Prmt5-IN-13 exerts its effects by specifically inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions. The molecular targets of this compound include histones and other proteins involved in critical cellular processes such as DNA repair and RNA splicing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Prmt5-IN-13 in terms of their inhibitory activity against PRMT5. These include:
GSK3326595: Another PRMT5 inhibitor that has shown efficacy in preclinical models of cancer.
PF-06939999: A SAM-competitive PRMT5 inhibitor with demonstrated antitumor activity.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against PRMT5. It has been designed to selectively target PRMT5 without affecting other protein arginine methyltransferases, making it a valuable tool for studying the specific functions of PRMT5 in various biological contexts .
Propriétés
Formule moléculaire |
C18H17ClN4O4 |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-6-chloro-1,3-dihydro-2-benzofuran-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H17ClN4O4/c19-9-2-1-8-6-26-14(11(8)5-9)15-12(24)13(25)18(27-15)23-4-3-10-16(20)21-7-22-17(10)23/h1-5,7,12-15,18,24-25H,6H2,(H2,20,21,22)/t12-,13+,14+,15-,18+/m0/s1 |
Clé InChI |
BKXOWBKZDGTLFX-CIBFVHANSA-N |
SMILES isomérique |
C1C2=C(C=C(C=C2)Cl)[C@@H](O1)[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC5=C(N=CN=C54)N)O)O |
SMILES canonique |
C1C2=C(C=C(C=C2)Cl)C(O1)C3C(C(C(O3)N4C=CC5=C(N=CN=C54)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


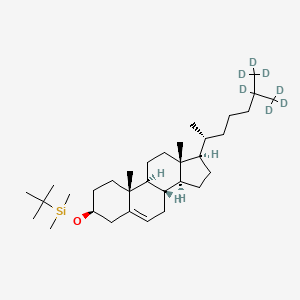
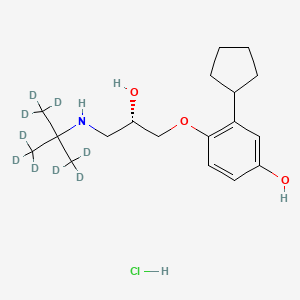
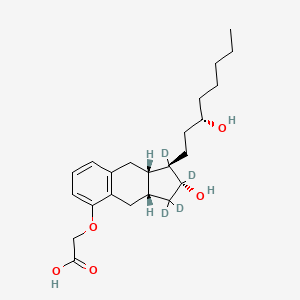
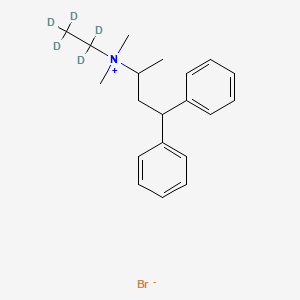
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)


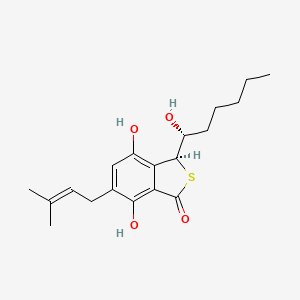

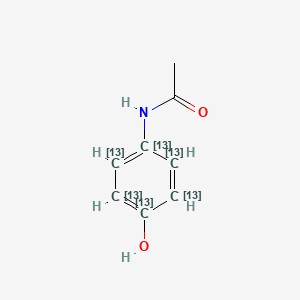

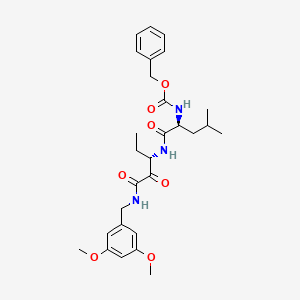
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
